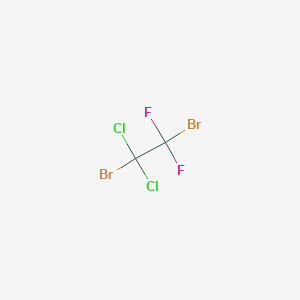

1,2-Dibromo-1,1-dichloro-2,2-difluoroethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Dibromo-1,1-dichloro-2,2-difluoroethane is a chemical compound with the molecular formula C2Br2Cl2F2 . It has an average mass of 256.751 Da and a monoisotopic mass of 253.790009 Da .

Molecular Structure Analysis

The molecular structure of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane consists of two carbon atoms, two bromine atoms, two chlorine atoms, and two fluorine atoms . The InChI representation of the molecule isInChI=1S/C2Br2Cl2F2/c3-1(5,6)2(4,7)8 . Physical And Chemical Properties Analysis

1,2-Dibromo-1,1-dichloro-2,2-difluoroethane has a molecular weight of 292.73 g/mol . It has a topological polar surface area of 0 Ų and a complexity of 94 . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .Scientific Research Applications

Organic Synthesis

In organic synthesis, 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane is used as a source of bromine to brominate carbanions . It plays a crucial role in the formation of Grignard reagents, where it activates magnesium .

Grain Fumigation

Internationally, 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane may be used as a grain fumigant . This helps in preserving the quality of stored grains by controlling pests.

Moth Control in Beehives

It is also used as a moth control agent in beehives . This helps in protecting the bees and their honey production from the destructive effects of moths.

Wood Preservation

In the timber industry, 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane is used as a wood preservative . This helps in extending the life of wood products by protecting them from decay and insect damage.

Production of Vinyl Bromide

It is used in the production of vinyl bromide , a compound used in the manufacture of polymers.

Formulation of Flame Retardants

1,2-Dibromo-1,1-dichloro-2,2-difluoroethane is used in the formulation of flame retardants . These are substances that are added to materials to prevent the spread of fire.

Polyester Dyes, Resins, and Waxes

It is used in the formulation of polyester dyes, resins, and waxes . These applications range from textile manufacturing to the production of various plastic products.

Synthesis of Cyclopentadienes

It has been used in the synthesis of 1,2-disubstituted cyclopentadienes . These compounds have applications in the field of organic chemistry and materials science.

Mechanism of Action

Mode of Action

It’s known that halogenated compounds can participate in various chemical reactions due to their high reactivity . For instance, they can undergo substitution reactions with biological molecules, potentially altering their structure and function .

Biochemical Pathways

Halogenated compounds can interfere with various biochemical processes, such as oxidative stress pathways, signal transduction pathways, and metabolic pathways .

Pharmacokinetics

Similar halogenated compounds are often lipophilic, allowing them to easily cross biological membranes and distribute throughout the body . They can also undergo metabolic transformations, potentially leading to the formation of reactive metabolites .

Result of Action

Halogenated compounds can cause various cellular effects, such as oxidative stress, dna damage, and cell death .

Action Environment

The action, efficacy, and stability of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can be influenced by various environmental factors . For instance, the presence of other chemicals can affect its reactivity and toxicity. Additionally, physical factors such as temperature and pH can influence its stability and reactivity .

properties

IUPAC Name |

1,2-dibromo-1,1-dichloro-2,2-difluoroethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2Cl2F2/c3-1(5,6)2(4,7)8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIAAMATGHHTAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Br)(F)(F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2Cl2F2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378799 |

Source

|

| Record name | 1,2-dibromo-1,1-dichloro-2,2-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

558-57-6 |

Source

|

| Record name | 1,2-dibromo-1,1-dichloro-2,2-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

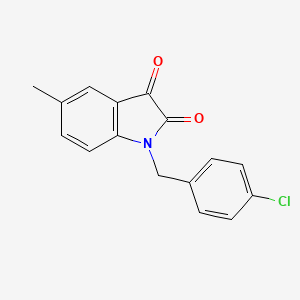

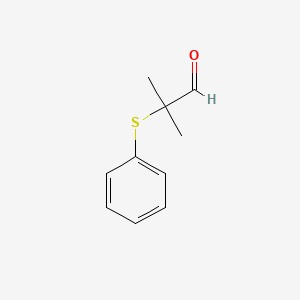

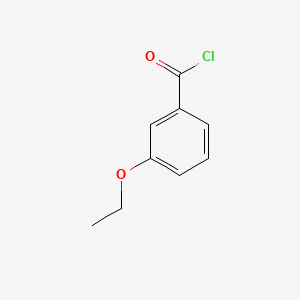

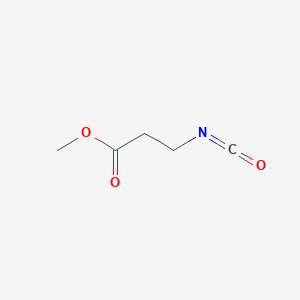

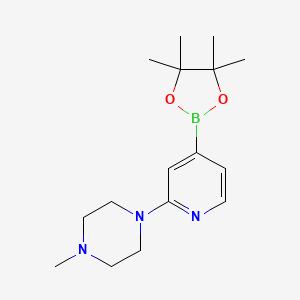

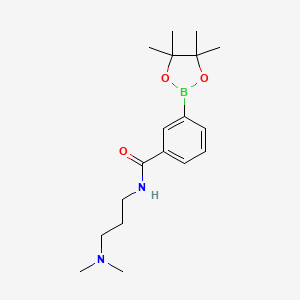

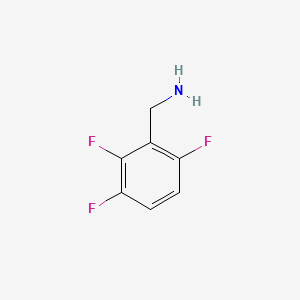

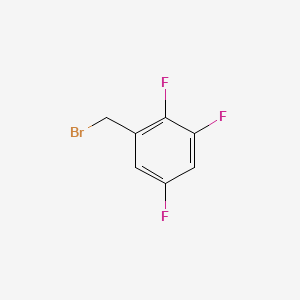

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.